2-chloro-3-fluoro-N'-[2-(4-fluorophenyl)acetyl]pyridine-4-carbohydrazide
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Overview
Description
2-chloro-3-fluoro-N’-[2-(4-fluorophenyl)acetyl]pyridine-4-carbohydrazide is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-fluoro-N’-[2-(4-fluorophenyl)acetyl]pyridine-4-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2-chloro-3-fluoropyridine: This can be achieved by the halogenation of pyridine using reagents such as chlorine and fluorine sources under controlled conditions.
Acylation: The 2-chloro-3-fluoropyridine is then acylated with 2-(4-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine to form the corresponding acylated product.
Hydrazide Formation: The acylated product is reacted with hydrazine hydrate to form the carbohydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-fluoro-N’-[2-(4-fluorophenyl)acetyl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The carbohydrazide moiety can be oxidized to form corresponding oxo derivatives or reduced to form hydrazine derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Scientific Research Applications
2-chloro-3-fluoro-N’-[2-(4-fluorophenyl)acetyl]pyridine-4-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: As a probe for studying biological pathways and mechanisms, particularly those involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-chloro-3-fluoro-N’-[2-(4-fluorophenyl)acetyl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups can enhance the compound’s binding affinity and specificity towards these targets. The carbohydrazide moiety can form hydrogen bonds and other interactions with the active site of the target, leading to modulation of its activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-fluoropyridine: A precursor in the synthesis of the target compound.
4-fluorophenylacetic acid: Another precursor used in the acylation step.
Pyridine-4-carbohydrazide: A related compound with similar functional groups but lacking the chloro and fluoro substituents.
Uniqueness
2-chloro-3-fluoro-N’-[2-(4-fluorophenyl)acetyl]pyridine-4-carbohydrazide is unique due to the combination of chloro, fluoro, and carbohydrazide functional groups, which confer distinct chemical properties and potential applications. The presence of these groups can enhance the compound’s reactivity, binding affinity, and specificity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-chloro-3-fluoro-N'-[2-(4-fluorophenyl)acetyl]pyridine-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2N3O2/c15-13-12(17)10(5-6-18-13)14(22)20-19-11(21)7-8-1-3-9(16)4-2-8/h1-6H,7H2,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQUTDJCSTUPCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NNC(=O)C2=C(C(=NC=C2)Cl)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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